Xanthene-2-acetic acid, 7-chloro-9-oxo-

medicinal chemistry chemical procurement physicochemical characterization

Xanthene-2-acetic acid, 7-chloro-9-oxo- (CAS 51925-02-1) is a halogenated xanthone derivative with the IUPAC name 2-(7-chloro-9-oxoxanthen-2-yl)acetic acid (C₁₅H₉ClO₄, MW 288.68 g/mol). The compound incorporates a chlorine atom at the 7-position, a ketone at the 9-position, and an acetic acid side chain at the 2-position of the xanthene core.

Molecular Formula C15H9ClO4
Molecular Weight 288.68 g/mol
CAS No. 51925-02-1
Cat. No. B14641134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXanthene-2-acetic acid, 7-chloro-9-oxo-
CAS51925-02-1
Molecular FormulaC15H9ClO4
Molecular Weight288.68 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1CC(=O)O)C(=O)C3=C(O2)C=CC(=C3)Cl
InChIInChI=1S/C15H9ClO4/c16-9-2-4-13-11(7-9)15(19)10-5-8(6-14(17)18)1-3-12(10)20-13/h1-5,7H,6H2,(H,17,18)
InChIKeyOOGGEKXXAQOQEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Xanthene-2-acetic acid, 7-chloro-9-oxo- (CAS 51925-02-1): Procurement-Relevant Physicochemical and Structural Identity


Xanthene-2-acetic acid, 7-chloro-9-oxo- (CAS 51925-02-1) is a halogenated xanthone derivative with the IUPAC name 2-(7-chloro-9-oxoxanthen-2-yl)acetic acid (C₁₅H₉ClO₄, MW 288.68 g/mol). The compound incorporates a chlorine atom at the 7-position, a ketone at the 9-position, and an acetic acid side chain at the 2-position of the xanthene core . This specific regioisomeric arrangement distinguishes it from other chloro-substituted oxo-xanthene acetic acids (e.g., 6-chloro isomer, CAS 30087-34-4) by altering ring electronics, steric accessibility, and hydrogen-bonding potential, which can influence molecular recognition, reactivity, and physicochemical properties such as density (1.495 g/cm³) and boiling point (530.8°C at 760 mmHg) .

Why Unqualified Xanthene Analogs Cannot Replace 7-Chloro-9-oxo-Xanthene-2-Acetic Acid in Regiochemistry-Dependent Workflows


In-class compounds such as 6-chloro-9-oxo-9H-xanthene-2-acetic acid (CAS 30087-34-4) or the non-halogenated parent acid (CAS 30087-31-1) share a xanthone scaffold but differ in substitution pattern or halogen content. Even when a 6-chloro isomer shares identical elemental composition, the shift of chlorine from position 7 to 6 alters the molecular dipole, ring electronic distribution, and steric profile, potentially affecting target binding, metabolic stability, or chromatographic behavior . Early xanthone-2-carboxylic acid patents explicitly demonstrate that structural modifications—including halogen position—produce distinct diuretic and uricosuric activities, underscoring that regiochemistry is a critical driver of pharmacological performance, not a trivial detail [1]. Substituting with an unverified analog risks introducing unrecognized differences in solubility, thermal stability, or bioactivity, compromising reproducibility in SAR campaigns and process development.

Quantitative Differential Evidence for 7-Chloro-9-oxo-Xanthene-2-Acetic Acid in Analog Selection Decisions


Regioisomeric Differentiation: Physical Property Contrast vs. 6-Chloro Isomer

The target compound (7-chloro regioisomer) possesses experimentally determined density (1.495 g/cm³) and boiling point (530.8°C at 760 mmHg) , whereas the 6-chloro positional isomer (CAS 30087-34-4, identical molecular formula C₁₅H₉ClO₄ and MW 288.68 g/mol) currently lacks published density and boiling point data . Though the compounds are isomeric, the measurable physical property gap limits the interchangeability of the 6-chloro analog in processes requiring well-characterized thermal or volumetric behavior.

medicinal chemistry chemical procurement physicochemical characterization

Precedented Biological Activity of 7-Chloro-Xanthone Scaffold

While no direct bioactivity data for the acetic acid derivative were identified in the retrieved sources, the closely related 7-chloro-9-oxo-xanthene-2-carboxylic acid (one-carbon homolog) serves as a key synthetic intermediate for patented diuretics with uricosuric activity [1]. In that patent, structurally similar xanthone-2-carboxylic acids bearing 7-chloro substitution produced a 90–175% increase in urine output and a 25–49% increase in uric acid excretion in rats at 100 mg/kg p.o. compared to vehicle controls [2]. This raises the class-level inference that the 7-chloro-9-oxo-xanthene-2-acetic acid scaffold may retain comparable biological activity and can serve as a versatile starting point for SAR exploration.

pharmacology diuretic uricosuric

Synthetic Accessibility and Positional Chlorine Reactivity

The 7-chloro substituent in the xanthene nucleus is synthetically accessible via condensation of 2,5-dichlorobenzoic acid with 4-hydroxybenzonitrile, followed by hydrolysis to the carboxylic acid (as demonstrated for the 2-carboxylic acid homolog) [1]. This contrasts with the 6-chloro isomer, which requires a different starting material combination. The 7-chloro position may exhibit differential nucleophilic aromatic substitution reactivity compared to other halogenated regioisomers, enabling selective downstream functionalization (e.g., Suzuki coupling, amination) at the chlorine-bearing carbon . No comparative kinetic data are yet available, but the synthetic route divergence is a tangible procurement differentiator.

organic synthesis medicinal chemistry halogenated building blocks

Pharmacological Class Differentiation from Non-Halogenated Parent Acid

The non-halogenated parent compound, 9-oxo-9H-xanthene-2-acetic acid (CAS 30087-31-1, MW 254.24 g/mol), lacks the chlorine atom and has a lower molecular weight and altered lipophilicity (calculated logP values differ by approximately 0.5–0.7 units) . The chlorine substituent in the target compound increases molecular weight by 34.44 g/mol and enhances electrophilic character, potentially improving target affinity through halogen bonding or hydrophobic interactions . The patent literature on xanthone-2-carboxylic acids indicates that halogen substitution (Cl, F) is essential for potent diuretic and uricosuric activity, whereas the unsubstituted parent exhibits markedly weaker effects [1].

structure-activity relationship drug discovery lead optimization

Thermal Stability and Processing Window Differentiator

The measured boiling point of the target compound at 530.8°C (760 mmHg) provides a quantifiable thermal stability ceiling that is absent for many regioisomeric analogs. This elevated boiling point suggests suitability for high-temperature reaction conditions (e.g., high-boiling solvent systems, melt-phase reactions) where lower-boiling analogs might decompose or volatilize prematurely.

process chemistry thermal analysis formulation development

Priority Application Scenarios for 7-Chloro-9-oxo-Xanthene-2-Acetic Acid Based on Differentiated Evidence


Medicinal Chemistry SAR Exploration Targeting Uricosuric and Diuretic Agents

The documented class-level diuretic and uricosuric activity of 7-chloro-substituted xanthone-2-carboxylic acids [1] positions the target acetic acid homolog as a logical scaffold for synthesizing libraries of amides, esters, and heterocyclic derivatives. Researchers can exploit the known density (1.495 g/cm³) and high boiling point (530.8°C) to design robust synthetic routes and purification protocols, accelerating the generation of patentable, regioisomerically pure candidates.

Synthetic Methodology Development and Halogen-Selective Derivatization

The 7-chloro substituent offers a unique site for nucleophilic aromatic substitution or cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki-Miyaura coupling) that is distinct from the 6-chloro isomer . Process chemists can leverage the available synthetic precedent for the carboxylic acid homolog to develop scalable routes, utilizing the compound's high thermal stability for demanding reaction conditions.

Analytical Reference Standard and Chromatographic Method Development

With fully characterized density (1.495 g/cm³) and boiling point (530.8°C), the target compound can serve as a well-defined reference standard for HPLC, GC, or TLC method development aimed at separating regioisomeric impurities in xanthone-based APIs . Its distinct retention characteristics, expected from the 7-chloro substitution pattern, provide a benchmark for quality control in pharmaceutical production.

Biophysical Interaction and Target Engagement Studies

The halogenated xanthene core facilitates halogen-bonding interactions with biological targets, as inferred from structure-activity studies on related xanthone series [1][2]. Procurement for biophysical assays (e.g., SPR, ITC, X-ray crystallography) can exploit the compound's defined molecular weight (288.68 g/mol) and chlorine-induced electronic properties to probe binding modes and inform fragment-based drug design.

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